2-(1-Tetrazolyl)benzylamine

Descripción general

Descripción

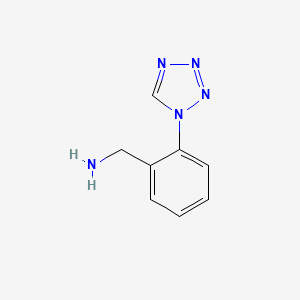

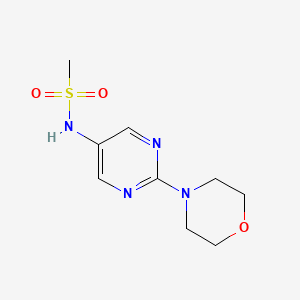

“2-(1-Tetrazolyl)benzylamine” is a research chemical with the CAS number 449756-94-9 . It has a molecular weight of 175.19 and a molecular formula of C8H9N5 . The IUPAC name for this compound is [2-(tetrazol-1-yl)phenyl]methanamine .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the acid-catalyzed cyclization reaction of sodium dicyanamide and sodium azide . This reaction can afford 5,5′-bis(1H-tetrazolyl)amine (H2bta, 2) in high yield (88%) as the monohydrate . Another method involves the heterocyclization reaction of primary amines, orthoesters, and azides .

Molecular Structure Analysis

The molecular structure of “2-(1-Tetrazolyl)benzylamine” can be analyzed using Density Functional Theory (DFT) calculation . The optimized structure of monomers and their complexes can be used to describe the intermolecular interaction .

Chemical Reactions Analysis

Benzylamines, including “2-(1-Tetrazolyl)benzylamine”, can undergo various chemical reactions. For instance, a Rh-catalyzed C–H alkylation of benzylamines with alkenes has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Tetrazolyl)benzylamine” include a molecular weight of 175.19, a molecular formula of C8H9N5, and a LogP of 0.82130 . Other properties such as the heavy atom count, hydrogen bond acceptor count, hydrogen bond donor count, and rotatable bond count can also be determined .

Aplicaciones Científicas De Investigación

Medicine and Pharmacology

Tetrazoles are used in various fields of medicine due to their unique structural features . They are often considered as a carboxylic acid replacement in drugs . They exhibit a broad range of biological effects such as antibacterial, anti-inflammatory, anticancer, and anticonvulsant activities .

Agriculture

Tetrazoles have found applications in agriculture . However, the specific use cases in this field are not detailed in the available resources.

Material Science

Tetrazoles are used in material science . Their polynitrogen electron-rich planar structural features make them useful in this field .

Biochemistry

In the field of biochemistry, tetrazoles have been used for various purposes . However, the specific applications in this field are not detailed in the available resources.

Explosives

Tetrazoles are components of explosives . This is due to their high nitrogen content .

Photolysis

Upon photolysis, rapid photocleavage of tetrazole was observed, leading to the formation of several different photoproducts .

Mecanismo De Acción

Target of Action

It’s known that tetrazoles, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, act as nonclassical bioisosteres of carboxylic acids . They are often used in medicinal chemistry due to their near pKa values, allowing them to interact with a variety of biological targets .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that 2-(1-Tetrazolyl)benzylamine may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 2-(1-Tetrazolyl)benzylamine may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of 2-(1-Tetrazolyl)benzylamine .

Result of Action

Given the broad range of biological activities exhibited by tetrazoles , it can be inferred that 2-(1-Tetrazolyl)benzylamine may have diverse molecular and cellular effects.

Action Environment

It’s known that environmental and stressing factors can directly influence the metabolism of plants, which are a source of many chemical compounds . This suggests that environmental factors could potentially influence the action of 2-(1-Tetrazolyl)benzylamine.

Propiedades

IUPAC Name |

[2-(tetrazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGCSIVXSTJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Tetrazolyl)benzylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

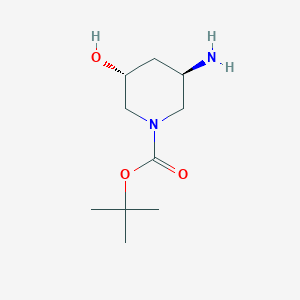

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)

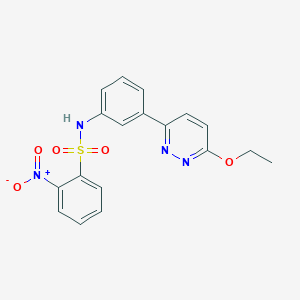

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)

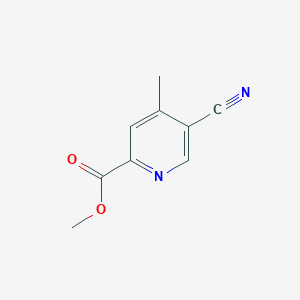

![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)